molecular formula C9H7NO2 B2564473 6-Ethynyl-3-methoxypyridine-2-carbaldehyde CAS No. 1824166-26-8

6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Cat. No.: B2564473
CAS No.: 1824166-26-8
M. Wt: 161.16
InChI Key: FHKWOXODHRBEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-3-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is characterized by the presence of an ethynyl group at the 6th position, a methoxy group at the 3rd position, and a carbaldehyde group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-3-methoxypyridine-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-3-methoxypyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, nucleophiles such as amines or thiols

Major Products:

Scientific Research Applications

6-Ethynyl-3-methoxypyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethynyl-3-methoxypyridine-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethynyl and methoxy groups may also contribute to its biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

    6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the ethynyl group.

    3-Ethynyl-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy group.

    6-Ethynyl-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy group.

Uniqueness: 6-Ethynyl-3-methoxypyridine-2-carbaldehyde is unique due to the presence of all three functional groups (ethynyl, methoxy, and carbaldehyde) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-ethynyl-3-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKWOXODHRBEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.